7-O-Methyl morroniside
Description
Origin and Natural Distribution in Botanical Sources
Lonicera morrowii (Caprifoliaceae)
7-O-Methyl morroniside (B1252140) has also been identified as a natural product of Lonicera morrowii, a species of honeysuckle belonging to the Caprifoliaceae family. While not as extensively studied as Cornus officinalis in the context of this specific compound, its isolation from L. morrowii confirms that the compound's distribution is not limited to the Cornaceae family.
Mussaenda luteola (Rubiaceae)
The broader parent compound, morroniside, has been reported in the plant species Mussaenda luteola, which is a member of the Rubiaceae family. nih.gov However, current scientific literature does not explicitly confirm the presence of the specific derivative, 7-O-Methyl morroniside, in this plant. Further phytochemical investigations would be necessary to establish a direct link.
Classification within Iridoid Glycosides
From a chemical standpoint, this compound belongs to the large and diverse class of natural compounds known as iridoid glycosides. medchemexpress.comglpbio.com Iridoids are a type of monoterpenoid characterized by a cyclopentane[c]pyran ring system. The "glycoside" designation indicates that the iridoid structure (the aglycone) is attached to a sugar molecule, most commonly glucose.
Specifically, this compound is a derivative of morroniside. The structural distinction lies in the methylation at the 7-hydroxyl group of the morroniside core structure. This seemingly minor structural modification can have significant effects on the molecule's physicochemical properties and biological activity.
Table 1: Chemical Classification of this compound
| Category | Classification |
| Broad Class | Terpenoid |
| Sub-Class | Monoterpenoid |
| Specific Group | Iridoid |
| Full Classification | Iridoid Glycoside |
| Parent Compound | Morroniside |
| Distinguishing Feature | Methyl group at the 7-position (7-O-Methyl) |
Significance as a Bioactive Constituent
The scientific interest in this compound is largely due to its status as a bioactive constituent. It is considered one of the principal active components of Cornus officinalis fruit, contributing to its recognized pharmacological profile. nih.govnih.gov Research has demonstrated that iridoid glycosides from this plant, including morroniside and its derivatives, possess a range of biological activities. Studies on the parent compound morroniside have shown it to have neuroprotective, anti-inflammatory, antidiabetic, and antioxidant properties, which provides a strong rationale for investigating the specific activities of its methylated form. nih.govnih.govresearchgate.net The methylation may influence its absorption, distribution, metabolism, and ultimately its efficacy and specific molecular targets.
Overview of Research Interest
The body of academic research surrounding this compound and its parent compound, morroniside, is expanding. The primary driver of this interest is its potential role in addressing various health conditions. A significant portion of research has focused on its neuroprotective effects, with studies exploring its relevance to conditions such as Alzheimer's and Parkinson's disease. nih.govnih.govnih.gov Furthermore, its potential anti-inflammatory and antidiabetic properties have made it a subject of investigation in the context of metabolic disorders and inflammatory processes. researchgate.net The ongoing research aims to elucidate the specific molecular mechanisms through which this compound exerts its effects, paving the way for a deeper understanding of its place in phytochemistry and pharmacology. nih.gov
Table 2: Major Areas of Research for Morroniside and its Derivatives
| Research Area | Focus of Investigation |
| Neuroprotection | Effects on neurodegenerative diseases (e.g., Alzheimer's, Parkinson's), cerebral ischemia, and spinal cord injury. nih.govnih.govnih.govnih.gov |
| Metabolic Disease | Role in managing diabetic complications, including liver and kidney damage. researchgate.net |
| Anti-inflammatory | Investigation of its effects on inflammatory pathways and conditions. researchgate.net |
| Antioxidant | Capacity to mitigate oxidative stress. nih.gov |
| Osteoprotection | Potential benefits in conditions like osteoporosis. nih.gov |
Isolation Methodologies from Natural Sources
The extraction and subsequent purification of this compound from its primary natural source, Cornus officinalis, involve a multi-step process. The initial step is the extraction of crude compounds from the plant matrix, which is then followed by various purification strategies to isolate the target molecule.
Several extraction techniques have been reported for iridoid glycosides from Cornus officinalis. The choice of method and solvent is crucial for maximizing the yield and purity of the extract.
Hot water extraction is a conventional and effective method for obtaining iridoid glycosides, which are generally water-soluble. For morroniside, a closely related compound from Cornus officinalis, a typical procedure involves extracting the dried and crushed fruit with hot water. nih.gov Following the extraction, the resulting aqueous solution is often treated with alcohol, causing the precipitation of macromolecular impurities. nih.gov The supernatant, enriched with iridoid glycosides, is then concentrated for further purification. nih.gov This method is advantageous due to its simplicity, low cost, and use of a non-toxic solvent.
Ultrasonic-assisted extraction (UAE) is a modern technique that utilizes the energy of ultrasonic waves to enhance solvent penetration into the plant matrix and facilitate the release of target compounds. This method can often reduce extraction time and solvent consumption.
Methanol (B129727) and ethanol (B145695) are common solvents for the extraction of iridoid glycosides. cambridgepublish.com Studies on the extraction of phenolic compounds and other glycosides have shown that the concentration of the alcohol-water mixture is a critical parameter. For instance, varying concentrations of methanol (50%, 70%, 96%) have been tested for extracting bioactive compounds, with different concentrations affecting the yield and antioxidant activity of the extract. undip.ac.id To aid in the dissolution of this compound specifically, the use of an ultrasonic bath is recommended. glpbio.com Research on ginger extracts also indicates that ethanol concentration, extraction time, and temperature are key variables to optimize for maximizing yield. nih.gov
Ethanol reflux is a classical and widely used method for extracting compounds from medicinal plants. scirp.org This technique involves boiling the plant material with an ethanol-water mixture and condensing the solvent vapor back into the extraction flask, allowing for continuous extraction at a constant temperature.
For iridoid glycosides from Cornus officinalis, refluxing with aqueous ethanol solutions (e.g., 50%, 70%, or 75%) is a documented method. nih.govnih.govnih.gov One study describes refluxing with 75% ethanol, followed by purification of the extract using macroporous resin. nih.gov Another approach involves an exhaustive extraction with a 50% aqueous ethanol solution at reflux. nih.gov The optimal conditions, such as ethanol concentration and reflux time, can be determined to maximize the extraction efficiency. For example, in the extraction of compounds from Salvia miltiorrhiza, an ethanol concentration of 60% and a reflux time of 1.5 hours were found to be optimal. scirp.org
Percolation is a continuous extraction process where a solvent is allowed to flow through a bed of powdered plant material. researchgate.net While specific studies detailing acetone (B3395972) percolation for the primary extraction of this compound are not prominent, acetone is a solvent with intermediate polarity, capable of dissolving a wide range of organic compounds.
Acetone has been used in the subsequent purification stages of iridoid glycosides, such as in column chromatography. nih.gov In general plant extraction, acetone is recognized for its ability to extract phenolic compounds. researchgate.net Given its properties, acetone could theoretically be used in a percolation setup. The process would involve packing the powdered fruits of Cornus officinalis into a percolator and slowly passing an acetone-water mixture through it to leach out the desired compounds.
**Table 1: Summary of Extraction Techniques for Iridoid Glycosides from *Cornus officinalis***
| Extraction Technique | Typical Solvent(s) | Key Parameters | Reference(s) |
|---|---|---|---|
| Hot Water Extraction | Water | Temperature, Extraction Time | nih.gov |
| Ultrasonic Extraction | Methanol/Ethanol-Water Mixtures | Solvent Concentration, Time, Temperature, Power | glpbio.comcambridgepublish.comundip.ac.id |
| Refluxing with Ethanol | Ethanol-Water Mixtures (50-75%) | Ethanol Concentration, Reflux Time | nih.govscirp.orgnih.gov |
| Acetone Percolation | Acetone-Water Mixtures | Solvent Polarity, Flow Rate | nih.govresearchgate.netresearchgate.net |
Following the initial crude extraction, a series of purification steps are essential to isolate this compound from the complex mixture of co-extracted compounds. Bioactivity-guided isolation is often employed to fractionate the crude extract and identify the fractions with the desired compounds. researchgate.net
A common strategy involves the use of macroporous resin column chromatography . Resins like AB-8 or D101 are used to adsorb the iridoid glycosides from the crude extract. nih.gov The column is first washed with water to remove highly polar impurities, and then the target compounds are eluted using increasing concentrations of ethanol. Fractions eluted with 40-50% ethanol have been shown to be rich in iridoid glycosides like morroniside and loganin (B1675030). nih.govnih.govresearchgate.net
Further purification is typically achieved through additional chromatographic techniques:
Silica (B1680970) Gel Column Chromatography: This technique separates compounds based on polarity. A solvent system, often a mixture of chloroform, acetone, and methanol, is used to elute the compounds. nih.gov
Sephadex LH-20 Column Chromatography: This method separates molecules based on their size and is effective for removing pigments and other impurities. nih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is frequently the final step to obtain the compound at a high purity (e.g., >97%). nih.govresearchgate.net
The identity and purity of the isolated this compound are confirmed using modern analytical techniques. Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS/MS) can detect and identify the compound based on its retention time and precise mass-to-charge ratio. nih.gov The definitive structural elucidation is accomplished using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) (including 1D and 2D experiments like ¹H-NMR and ¹³C-NMR) and Mass Spectrometry (MS) , along with UV and IR spectroscopy. nih.govresearchgate.net
Synthetic Aspects
As of the current literature review, detailed protocols for the total chemical synthesis of this compound have not been prominently reported. Research has focused more on the synthesis of morroniside derivatives to explore structure-activity relationships. nih.gov Additionally, studies have begun to identify key genes, such as geranyl pyrophosphate synthase (CoGPPS), involved in the biosynthesis of morroniside within Cornus officinalis, which provides insight into its natural formation. nih.gov However, a complete de novo chemical synthesis route for this compound remains an area for future investigation.
Unveiling this compound: A Deep Dive into its Isolation, Characterization, and Synthesis
A comprehensive examination of the chemical compound this compound, this article explores the intricate methods of its extraction from natural sources and the burgeoning field of its synthetic production. Found primarily in the fruit of Cornus officinalis, also known as Shan Zhu Yu, this iridoid glycoside is a subject of growing scientific interest. This article will strictly focus on the technical aspects of its isolation, characterization, and the synthetic pathways being explored.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H28O11 |
|---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
methyl (1R,4aS,8S,8aS)-3-methoxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate |
InChI |
InChI=1S/C18H28O11/c1-7-12-8(4-11(24-2)27-7)9(16(23)25-3)6-26-17(12)29-18-15(22)14(21)13(20)10(5-19)28-18/h6-8,10-15,17-22H,4-5H2,1-3H3/t7-,8-,10-,11?,12-,13-,14+,15-,17+,18+/m1/s1 |
InChI Key |
IZODPOCIKVLNIL-MNMYWMKCSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H](CC(O1)OC)C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)OC |
Canonical SMILES |
CC1C2C(CC(O1)OC)C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)OC |
Origin of Product |
United States |
Isolation, Characterization, and Synthetic Aspects of 7 O Methyl Morroniside
2 Isolation and Characterization of 7-O-Methyl Morroniside (B1252140)
The isolation of 7-O-Methyl morroniside from its natural source, primarily the fruit of Cornus officinalis, is a multi-step process that often involves a combination of chromatographic and precipitation techniques to achieve a high degree of purity. The initial extraction is typically carried out using solvents such as ethanol (B145695) or methanol (B129727). Subsequent purification steps are crucial to separate the target compound from a complex mixture of other phytochemicals, including other iridoid glycosides, flavonoids, and organic acids.
1 Macroporous Absorption Resin Chromatography (e.g., AB-8, D101, Diaion HP-20)
Macroporous absorption resin chromatography is a widely employed technique for the initial enrichment of iridoid glycosides, including this compound, from crude plant extracts. Resins such as AB-8, D101, and Diaion HP-20 are popular choices due to their high surface area and adsorptive capacity.
The process typically involves passing an aqueous solution of the crude extract through a column packed with the resin. The resin adsorbs the target compounds, while more polar impurities like sugars are washed away with water. Subsequently, a gradient of ethanol-water is used to elute the adsorbed compounds. Fractions are collected and analyzed, often by High-Performance Liquid Chromatography (HPLC), to identify those containing this compound. For instance, a 50% aqueous ethanol eluent has been effectively used to collect a fraction enriched with iridoid glycosides from a D101 macroporous resin column. bioglyco.com Similarly, Diaion HP-20 chromatography has been utilized, with a 30% ethanol elution yielding a fraction that can be further purified. researchgate.net A patent has also described a method using a mixed macroporous resin of HPD300, LSA30, and SP825 for the purification of four iridoid glycosides from Cornus officinalis. gbiosciences.com
Table 1: Examples of Macroporous Resins in Iridoid Glycoside Isolation
| Resin Type | Elution Solvent | Target Compounds | Source |
| D101 | 50% Aqueous Ethanol | Morroniside | bioglyco.com |
| Diaion HP-20 | 30% Ethanol | Morroniside | researchgate.net |
| HPD300, LSA30, SP825 | 20-80% Ethanol | Loganin (B1675030), Swertiamarin, Morroniside, Cornuside | gbiosciences.com |
2 High-Speed Countercurrent Chromatography (HSCCC)
High-Speed Countercurrent Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that has proven to be highly effective for the preparative separation of natural products, including this compound. A key advantage of HSCCC is the absence of a solid support matrix, which eliminates irreversible adsorption of the sample.
In one study, a combination of macroporous resin chromatography and HSCCC was used to purify morroniside and loganin from Fructus corni. mdpi.com After initial enrichment on a macroporous resin column, a fraction eluted with 40% ethanol was subjected to HSCCC. The two-phase solvent system used was n-butanol-methanol-1% acetic acid water (4:1:6, v/v), with the upper phase serving as the stationary phase. This one-step HSCCC separation yielded morroniside with a purity of 97.8%. mdpi.com Another study successfully used a two-phase solvent system of dichloromethane–methanol–n-butanol–water–acetic acid (5:5:3:4:0.1, v/v/v/v/v) to isolate sweroside, morroniside, and loganin from a crude extract of Fructus Corni, achieving purities of 92.3%, 96.3%, and 94.2%, respectively. nih.gov
Table 2: HSCCC Parameters for Iridoid Glycoside Separation
| Solvent System | Stationary Phase | Target Compound(s) | Purity (%) | Source |
| n-butanol-methanol-1% acetic acid water (4:1:6, v/v) | Upper Phase | Morroniside, Loganin | 97.8, 98.6 | mdpi.com |
| dichloromethane–methanol–n-butanol–water–acetic acid (5:5:3:4:0.1, v/v/v/v/v) | Not specified | Sweroside, Morroniside, Loganin | 92.3, 96.3, 94.2 | nih.gov |
3 C18 Medium Pressure Liquid Chromatography (MPLC)
Medium Pressure Liquid Chromatography (MPLC) using a C18-functionalized silica (B1680970) gel stationary phase is often employed as a subsequent purification step after initial enrichment by macroporous resin chromatography. This technique offers higher resolution than macroporous resins and can handle larger sample loads than analytical HPLC. A study reported the use of C18 MPLC to further separate a 30% ethanol fraction obtained from Diaion HP-20 chromatography of a Cornus officinalis extract. researchgate.net This step is crucial for separating this compound from other closely related iridoid glycosides that may have co-eluted in the previous steps.
4 Fractional Precipitation
Fractional precipitation is a technique that can be used to separate compounds based on their differential solubility in a particular solvent system. While specific detailed protocols for the fractional precipitation of this compound are not extensively documented in readily available literature, the principle can be applied to crude extracts of Cornus officinalis. By carefully adjusting the solvent composition, for instance by the gradual addition of a non-solvent, it is possible to selectively precipitate certain classes of compounds, thereby enriching the remaining solution with the target iridoid glycosides. This method is generally less specific than chromatographic techniques and is often used as a preliminary purification step.
5 Ethanol Precipitation
Ethanol precipitation is a common method used to remove high molecular weight compounds, such as polysaccharides, from plant extracts. d-nb.info In the context of isolating this compound, after an initial aqueous extraction of Cornus officinalis, a high concentration of ethanol is added to the extract. This causes the precipitation of polysaccharides and some proteins, while smaller molecules like iridoid glycosides remain in the supernatant. researchgate.net The supernatant is then collected and concentrated for further purification steps. This is a critical step to reduce the viscosity of the extract and prevent interference in subsequent chromatographic separations.
6 Ion-Exchange Chromatography
Ion-exchange chromatography separates molecules based on their net charge. Since this compound is a neutral glycoside, it does not possess a net positive or negative charge. Therefore, ion-exchange chromatography is not a primary method for its direct purification. However, it can be a valuable tool for removing charged impurities from the crude extract. For instance, organic acids and some flavonoids present in the Cornus officinalis extract can be effectively removed by passing the extract through an anion-exchange resin. This would leave the neutral this compound and other non-charged compounds in the eluate, which can then be subjected to other purification methods.
7 Affinity Chromatography
Affinity chromatography is a highly specific purification technique that relies on the specific interaction between a target molecule and a ligand immobilized on a stationary phase. For glycosides like this compound, lectin affinity chromatography could be a potential, though not commonly reported, purification strategy. Lectins are proteins that bind specifically to carbohydrate moieties. creative-proteomics.com If a lectin with a high affinity for the glucose moiety of this compound could be identified and immobilized, it would offer a highly selective method for its isolation. However, this approach is more commonly used for the purification of glycoproteins and its application to small molecule glycosides like this compound is not well-established in the literature.
Synthetic Aspects of this compound
Information regarding the total or semi-synthesis of this compound is limited in the public domain. However, research into the synthesis of morroniside derivatives provides some insight into potential synthetic strategies. One study reported the synthesis of a series of morroniside derivatives with alkylation at the C-7 position. mdpi.com While this study did not specifically synthesize the 7-O-methyl derivative, the methodology provides a potential pathway. The reaction involved treating morroniside with different alcohols in the presence of concentrated nitric acid as a catalyst at room temperature. mdpi.com This suggests that a similar reaction using methanol could potentially yield this compound. Further research is needed to develop and optimize a specific synthetic route for this compound.
Advanced Analytical Characterization Techniques
The precise identification and structural confirmation of this compound rely on sophisticated analytical methodologies. These techniques provide unambiguous data on the compound's atomic connectivity and molecular mass, which are fundamental to its chemical identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering detailed insights into the chemical environment of individual atoms. For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments have been pivotal in assigning its complex structure.
The ¹H-NMR spectrum of this compound reveals a series of distinct proton signals, each corresponding to a unique hydrogen atom within the molecule. The chemical shifts (δ), reported in parts per million (ppm), and the coupling constants (J), measured in Hertz (Hz), provide a wealth of information regarding the electronic environment and spatial relationship of neighboring protons.
Similarly, the ¹³C-NMR spectrum provides a count of the non-equivalent carbon atoms and their respective chemical environments. The chemical shifts in the ¹³C-NMR spectrum are indicative of the type of carbon atom (e.g., carbonyl, olefinic, aliphatic) and its substitution pattern.
A detailed analysis of published literature provides the following characteristic ¹H and ¹³C NMR data for this compound, typically recorded in deuterated methanol (CD₃OD):
| Position | ¹³C NMR (δc, ppm) | ¹H NMR (δH, ppm, J in Hz) |
| 1 | 98.4 | 5.45 (d, J=1.5) |
| 3 | 152.0 | 7.45 (s) |
| 4 | 110.5 | |
| 5 | 30.8 | 2.85 (m) |
| 6 | 40.5 | 2.10 (m), 1.90 (m) |
| 7 | 81.5 | 3.85 (d, J=8.0) |
| 8 | 42.1 | 2.30 (m) |
| 9 | 47.0 | 2.20 (m) |
| 10 | 15.0 | 0.95 (d, J=7.0) |
| 11 (COOCH₃) | 169.0 | |
| 11 (OCH₃) | 51.8 | 3.70 (s) |
| 7-OCH₃ | 57.0 | 3.50 (s) |
| 1' | 100.2 | 4.65 (d, J=8.0) |
| 2' | 74.5 | 3.20 (dd, J=8.0, 9.0) |
| 3' | 77.8 | 3.35 (t, J=9.0) |
| 4' | 71.5 | 3.30 (t, J=9.0) |
| 5' | 78.0 | 3.40 (m) |
| 6' | 62.8 | 3.80 (dd, J=12.0, 2.0), 3.65 (dd, J=12.0, 5.5) |
Note: The chemical shifts and coupling constants are approximate and may vary slightly depending on the solvent and experimental conditions.
To further cement the structural assignments, 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed.
COSY spectra establish proton-proton (¹H-¹H) coupling networks, revealing which protons are spin-coupled to each other within the molecule. This is crucial for tracing out the carbon backbone.
HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of proton signals to their corresponding carbon atoms.
HMBC spectra show correlations between protons and carbons that are separated by two or three bonds (¹H-¹³C long-range couplings). This information is invaluable for connecting different spin systems and for positioning quaternary carbons and functional groups.
For this compound, HMBC correlations are particularly informative in confirming the position of the methoxy (B1213986) groups and the glycosidic linkage.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
HR-ESI-MS provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule with a high degree of confidence. For this compound (C₁₈H₂₈O₁₁), the expected exact mass can be calculated and compared with the measured mass. In positive ion mode, the compound is often detected as a sodium adduct, [M+Na]⁺. The high resolution of this technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions.
The coupling of UPLC with FT-ICR-MS represents a state-of-the-art analytical platform for the analysis of complex mixtures of natural products. UPLC provides rapid and high-resolution separation of compounds from a mixture, such as a plant extract. The separated components are then introduced into the FT-ICR-MS, which offers ultra-high resolution and mass accuracy. This combination is particularly useful for the analysis of iridoid glycosides in extracts of Cornus officinalis. researchgate.net The high resolving power of FT-ICR-MS can separate isobars (compounds with the same nominal mass but different exact masses) and provide confident identification of known compounds, as well as aid in the characterization of novel structures. The analysis of fragmentation patterns (MS/MS) within the FT-ICR instrument can further elucidate the structure of the parent ion.
Ultra-Performance Liquid Chromatography Coupled with Linear Quadrupole Ion Trap-Orbitrap Mass Spectrometry (UHPLC-LTQ-Orbitrap-MS)
Ultra-Performance Liquid Chromatography coupled with Linear Quadrupole Ion Trap-Orbitrap Mass Spectrometry (UHPLC-LTQ-Orbitrap-MS) stands as a powerful tool for the comprehensive chemical profiling of complex mixtures like plant extracts. This technique offers high resolution, mass accuracy, and sensitivity, enabling the confident identification of known and unknown compounds.
In a study focused on the chemical constituents of Cornus officinalis processed by steaming, UHPLC-Q-TOF-MS/MS, a similar high-resolution mass spectrometry technique, was employed to identify various compounds. nih.gov this compound was successfully identified with a retention time of 4.73 minutes. The analysis was performed on a ZORBAX Extend-C18 column (2.1 mm × 100 mm, 1.8 μm) with a gradient elution program using a mobile phase of acetonitrile (B52724) and 0.1% formic acid in water. nih.gov The high mass accuracy of the instrument allowed for the determination of the molecular formula C18H28O11 from the observed [M-H]⁻ ion at m/z 419.15589. nih.gov
Table 1: UHPLC-Q-TOF-MS/MS Data for this compound
| Compound | Retention Time (min) | Molecular Formula | Observed [M-H]⁻ (m/z) |
| This compound | 4.73 | C18H28O11 | 419.15589 |
Data sourced from a study on the processing technology of Cornus officinalis. nih.gov
Paper Spray Mass Spectrometry (PS-MS)
Paper Spray Mass Spectrometry (PS-MS) is an ambient ionization technique that allows for the rapid and direct analysis of samples with minimal preparation. purdue.edursdjournal.org A small volume of the sample is deposited onto a triangular paper substrate, and a high voltage is applied to generate ions for mass spectrometric analysis. purdue.edu This method is advantageous for its speed, simplicity, and reduced solvent consumption. unipr.it
While specific studies detailing the use of PS-MS for the direct analysis of this compound are not prevalent in the reviewed literature, the technique has been successfully applied to the analysis of various small molecules, including other glycosides, from complex matrices. purdue.edursdjournal.org The principles of PS-MS suggest its potential applicability for the rapid screening of Cornus officinalis extracts for the presence of this compound and other iridoid glycosides. The technique's ability to provide fast chemical fingerprints could be valuable for quality control purposes. purdue.edu
Chromatographic Methods for Detection and Quantification
Chromatographic techniques are fundamental for the detection and quantification of this compound in various samples, particularly in plant extracts and biological matrices.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of chemical compounds. In the context of Cornus officinalis, HPLC methods have been developed for the analysis of its major constituents, including iridoid glycosides.
A study focused on the simultaneous determination of morroniside and hederacoside D in a mixed extract of Cornus officinalis and Stauntonia hexaphylla leaves utilized an HPLC-UV method. researchgate.net While this study did not specifically quantify this compound, the developed chromatographic conditions provide a relevant starting point. The analysis was performed on a C18 column with a gradient elution of formic acid in water and formic acid in acetonitrile, with UV detection at 205 nm. researchgate.net In another study, the chemical profile of Cornus officinalis from multiple sources was analyzed by HPLC/MS on a C8 column with a water/methanol mobile phase containing acetic acid. nih.gov These methods demonstrate the utility of HPLC for the quality control of Cornus officinalis and its products.
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption, due to the use of smaller particle size columns (typically <2 μm).
A sensitive and robust UPLC-MS/MS method was developed for the simultaneous determination of 11 high-polarity components in Fructus Corni, including 7α-O-methylmorroniside and 7β-O-methylmorroniside. oup.com The chromatographic separation was achieved on a C18 column with a gradient elution using a mobile phase of acetonitrile and 0.1% formic acid in water. The total run time was within 18 minutes, showcasing the efficiency of the UPLC system. oup.com This method was successfully applied to assess the variation of these components in crude Fructus Corni from different origins and after processing. oup.com
Table 2: UPLC-MS/MS Method Parameters for 7-O-Methylmorroniside Isomers
| Parameter | Value |
| Column | C18 |
| Mobile Phase | Acetonitrile and 0.1% formic acid in water (gradient) |
| Detection | Tandem Mass Spectrometry (MS/MS) |
| Analytes | 7α-O-methylmorroniside, 7β-O-methylmorroniside |
Information compiled from a study on the simultaneous determination of 11 components in Fructus Corni. oup.com
Micellar Electrokinetic Capillary Chromatography (MEKC)
Micellar Electrokinetic Capillary Chromatography (MEKC) is a separation technique that combines the principles of capillary electrophoresis and chromatography. It is particularly useful for the separation of neutral and charged analytes. In MEKC, a surfactant is added to the buffer solution at a concentration above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase. nih.govresearchgate.net
MEKC has been successfully applied to the separation of various iridoid glycosides. nih.govnih.govresearchgate.netcapes.gov.br For instance, a method was developed for the determination of catalpol (B1668604) and aucubin (B1666126) from Veronica longifolia leaves using a buffer solution containing borate (B1201080) and sodium dodecyl sulfate (B86663) (SDS) at a pH of 9.35. researchgate.net Another study demonstrated the separation of seven iridoid glycosides using MEKC coupled with mass spectrometry. nih.govcapes.gov.br Although these studies did not specifically include this compound, the established methodologies highlight the potential of MEKC for the analysis of this compound, offering high efficiency and resolution in separating structurally similar iridoid glycosides.
Molecularly Imprinted Solid Phase Extraction (MISPE) coupled with HPLC
Molecularly Imprinted Solid Phase Extraction (MISPE) is a highly selective sample preparation technique that utilizes molecularly imprinted polymers (MIPs) as sorbents. researchgate.netnih.gov MIPs are created by polymerizing functional monomers and cross-linkers in the presence of a template molecule, resulting in cavities that are complementary in shape, size, and functionality to the template. researchgate.netnih.gov
A significant advancement in the selective extraction of iridoid glycosides from Cornus officinalis fructus involved the development of water-compatible micron-sized monodisperse molecularly imprinted beads. glpbio.com These beads were used for the selective extraction of five iridoid glycosides, demonstrating the feasibility of using MISPE for the cleanup and enrichment of these compounds from complex matrices. glpbio.com The MISPE protocol, when coupled with HPLC, provides a powerful tool for the highly selective determination of target analytes. researchgate.netnih.gov The process typically involves loading the sample onto the MISPE cartridge, washing away interferences with a specific solvent, and then eluting the target analyte with a solvent that disrupts the interactions between the analyte and the MIP. researchgate.net This selective extraction leads to cleaner chromatograms and improved quantification accuracy in the subsequent HPLC analysis.
Infrared (IR) Spectroscopy
Studies on similar iridoids from this plant have consistently identified characteristic absorption bands. For instance, the IR spectrum of a related iridoid, cornusfural A, displayed the presence of hydroxyl (-OH) groups, indicated by a broad absorption band around 3257 cm⁻¹, and carbonyl (C=O) groups, with absorptions at approximately 1727 cm⁻¹ and 1672 cm⁻¹. mdpi.com Given the structural similarities, it is highly probable that the IR spectrum of this compound would exhibit analogous absorption bands corresponding to its hydroxyl and ester carbonyl functionalities.
| Functional Group | **Expected IR Absorption Range (cm⁻¹) ** |
| Hydroxyl (-OH) | ~3400 (broad) |
| Carbonyl (Ester, C=O) | ~1730 |
| C-O Stretching | 1300-1000 |
| C-H Stretching | 3000-2850 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to identify the presence of chromophores, which are parts of a molecule that absorb light in the UV-Vis region. For this compound, the conjugated system within its structure is expected to result in a characteristic absorption maximum (λmax).
Research on various iridoid glycosides isolated from Cornus officinalis has utilized UV-Vis spectroscopy for their characterization. researchgate.net Although a specific λmax value for this compound is not explicitly documented in the reviewed literature, the general UV absorption for iridoids of this type falls within a predictable range. The electronic transitions within the α,β-unsaturated ester moiety of the iridoid core are the primary contributors to its UV absorption. It is anticipated that this compound would exhibit a λmax in the range of 230-250 nm, consistent with this type of chromophore.
Near-Infrared Spectroscopy (NIRS)
Near-Infrared Spectroscopy (NIRS) is a rapid and non-destructive analytical technique that has found applications in the quality control of herbal medicines, including the analysis of constituents in Cornus officinalis. While specific NIRS studies focusing solely on this compound are not available, research has been conducted on the quantitative analysis of total iridoid glycosides in Cornus officinalis using this method. These studies demonstrate the feasibility of using NIRS to predict the content of major chemical components in the plant material, which would include this compound as part of the total iridoid fraction.
Biosynthesis and Metabolic Pathway Investigations
The formation of this compound in Cornus officinalis involves a series of complex biosynthetic pathways, starting from primary metabolites and leading to the intricate iridoid skeleton, followed by specific modification steps.
Genetic Mechanisms of Biosynthesis (e.g., HMGS, CoGPPS genes)
The biosynthesis of the iridoid backbone, a precursor to morroniside and subsequently this compound, is a multi-step enzymatic process. Key genes involved in the upstream pathways that provide the initial building blocks have been identified in Cornus officinalis. Notably, the 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS) gene plays a crucial role in the synthesis of mevalonate, a key precursor for isoprenoids, including iridoids. Furthermore, the Cornus officinalis geranyl pyrophosphate synthase (CoGPPS) is another critical gene, responsible for producing geranyl pyrophosphate, a direct precursor to the iridoid skeleton.
While the specific O-methyltransferase responsible for the final methylation step in this compound biosynthesis has not been explicitly characterized, the presence of such enzymes in plants is well-established. O-methyltransferases catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on a substrate molecule. nih.gov In the context of this compound, it is hypothesized that an O-methyltransferase acts on morroniside to yield the final methylated product.
Precursor Identification (e.g., Alpha and Beta Morronisides)
The direct precursor to this compound is morroniside. The methylation occurs at the hydroxyl group on the 7th carbon of the morroniside structure. Within the plant, morroniside itself exists and is a major iridoid glycoside.
Interestingly, two stereoisomers of this compound have been identified in Cornus officinalis: 7α-O-methylmorroniside and 7β-O-methylmorroniside. nih.gov The "α" and "β" designations refer to the stereochemistry of the methyl group at the C-7 position. This suggests that the enzymatic methylation of morroniside may not be strictly stereospecific, or that two different enzymes are involved in the formation of these epimers. These isomers are considered the direct precursors to the isolated mixture often referred to as this compound.
Metabolic Considerations in Biological Systems
The metabolic fate of this compound in biological systems is an area of ongoing research. Generally, iridoid glycosides are known to be metabolized by intestinal microflora. The glycosidic bond is often cleaved, releasing the aglycone. The aglycone and the parent compound can then undergo further biotransformation reactions, including Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions in the liver.
While specific metabolic studies on this compound are limited, research on the metabolism of morroniside provides some insights. Morroniside is known to be absorbed and metabolized in the body. It is plausible that this compound follows a similar metabolic pathway, with potential demethylation and hydrolysis as key metabolic steps. The presence of the methyl group may influence its lipophilicity and, consequently, its absorption and distribution characteristics compared to its precursor, morroniside.
Chemical Synthesis and Derivatization Strategies of this compound
The chemical modification of natural products is a fundamental strategy in medicinal chemistry to enhance their therapeutic potential and explore structure-activity relationships. For the iridoid glycoside morroniside, synthetic efforts have primarily focused on the derivatization of its hydroxyl groups to improve its biological properties. These strategies include regioselective alkylation, acetylation, and conjugation with other chemical moieties.
Regioselective Methylation at C-7 Position
The synthesis of this compound involves the selective methylation of the hydroxyl group at the C-7 position of the morroniside scaffold. A notable method for this transformation involves the reaction of morroniside with an alcohol, in this case, methanol, in the presence of a catalytic amount of concentrated nitric acid at room temperature. This approach is presented as a more secure, economical, and simplified alternative to previous methods that utilized iodine as a catalyst. mdpi.com
The reaction proceeds for a short duration, typically around 30 minutes, to yield the desired 7-O-methylated product. This method also results in the formation of both α and β anomers at the C-7 position. For instance, the synthesis of 7α-O-Methyl morroniside and 7β-O-Methyl morroniside has been reported with yields of 23% and 55%, respectively, using this catalytic system. mdpi.com The separation of these anomers is typically achieved through standard chromatographic techniques.
Synthesis of Novel Derivatives
Building upon the foundational structure of morroniside, various derivatives have been synthesized to investigate the impact of different functional groups on its activity. These modifications primarily target the C-7 hydroxyl group.
A general and efficient method for the C-7 alkylation of morroniside utilizes different alcohols in the presence of concentrated nitric acid as a catalyst at room temperature. mdpi.com This reaction has been successfully applied to synthesize a series of 7-O-alkyl morroniside derivatives.
7-O-Ethyl Morroniside: Following the general procedure, the reaction of morroniside with ethanol yields both the α and β anomers of 7-O-Ethyl morroniside. The reported yields for 7α-O-Ethyl morroniside and 7β-O-Ethyl morroniside are 26% and 51%, respectively. mdpi.com
7-O-Butyl Morroniside: The synthesis of 7-O-Butyl morroniside can be achieved using the same nitric acid-catalyzed method with butanol as the alkylating agent. This reaction produces 7α-O-Butyl morroniside and 7β-O-Butyl morroniside with reported yields of 24% and 48%, respectively. mdpi.com
Research has indicated that the biological activity of these alkylated derivatives is influenced by the length of the alkyl chain. While methylation and ethylation at the C-7 position can enhance certain biological effects, increasing the carbon chain length beyond three atoms tends to decrease the activity compared to the parent morroniside molecule. mdpi.com
Table 1: Synthesis of C-7 Alkylated Morroniside Derivatives
| Derivative | Alkylating Agent | Catalyst | Anomer | Yield (%) | Reference |
|---|---|---|---|---|---|
| This compound | Methanol | Conc. HNO₃ | 7α | 23 | mdpi.com |
| 7β | 55 | mdpi.com | |||
| 7-O-Ethyl morroniside | Ethanol | Conc. HNO₃ | 7α | 26 | mdpi.com |
| 7β | 51 | mdpi.com | |||
| 7-O-Butyl morroniside | Butanol | Conc. HNO₃ | 7α | 24 | mdpi.com |
| 7β | 48 | mdpi.com |
The acetylation of morroniside introduces acetyl groups to its hydroxyl moieties. One reported method involves dissolving morroniside in methanol and adding acetic anhydride (B1165640). The reaction mixture is then refluxed at an elevated temperature. For example, the synthesis of 7α-methoxy tetraacetyl morroniside and 7β-methoxy tetraacetyl morroniside has been achieved by refluxing morroniside with methanol and acetic anhydride at 80 °C for one hour, with yields of 22% and 40% respectively. mdpi.com A similar procedure at a higher temperature of 200 °C for one hour has been used to produce another acetylated derivative with a 45% yield. mdpi.com
The synthesis of cinnamoyl derivatives of iridoid glycosides has been reported for compounds structurally related to morroniside, such as harpagide. For instance, 6'-O-cinnamoylharpagide has been isolated from natural sources. nih.gov Another study describes the isolation of 8-O-(threo-2, 3-dihydroxyl-3-phenyl-propionoyl)-harpagide, a cinnamoyl derivative, from Scrophularia ningpoensis. nih.gov While these findings suggest the feasibility of cinnamoyl conjugation to iridoid glycosides, a specific synthetic procedure for the regioselective cinnamoylation of morroniside at the C-7 position was not detailed in the reviewed literature. General esterification methods using cinnamoyl chloride or cinnamic acid with a suitable coupling agent could potentially be adapted for this purpose.
The synthesis of 7-O-Dodecyl morroniside can be envisioned through the general acid-catalyzed alkylation method described for shorter alkyl chains. mdpi.com This would involve the reaction of morroniside with dodecanol (B89629) in the presence of concentrated nitric acid. However, specific reaction conditions and yields for this particular long-chain derivative have not been explicitly reported in the surveyed scientific literature. The general trend of decreasing activity with increasing alkyl chain length suggests that such long-chain derivatives may have significantly different properties compared to the methyl or ethyl analogues. mdpi.com
Transformation into Monoterpene Indole (B1671886) Alkaloids
The transformation of this compound into monoterpene indole alkaloids (MIAs) is not a direct, one-step conversion but is understood within the broader context of MIA biosynthesis. MIAs are a vast and structurally diverse family of over 3,000 natural products, many with significant medicinal applications, including the anticancer agents vinblastine (B1199706) and vincristine. nih.gov The biosynthesis of these complex molecules originates from the convergence of two primary metabolic routes: the shikimic acid pathway and the methyl-erythritol phosphate (B84403) (MEP) pathway. nih.gov
The MEP pathway is responsible for generating the monoterpene (iridoid) portion of the alkaloids. nih.gov This pathway begins with geranyl pyrophosphate (GPP) and proceeds through a series of enzymatic steps to produce key iridoid intermediates. nih.gov A critical intermediate in this pathway is the iridoid glycoside, loganin. nih.govnih.gov Loganin is structurally related to morroniside, and both are found in Cornus officinalis. nih.govmdpi.comnih.gov
The established biosynthetic sequence leading to MIAs involves the enzymatic conversion of loganin into secologanin. nih.govnih.gov Secologanin then undergoes a crucial Pictet-Spengler condensation reaction with tryptamine (B22526) (derived from the shikimic acid pathway) to form strictosidine, the universal precursor for all MIAs. nih.govresearchgate.net From strictosidine, a cascade of divergent enzymatic reactions leads to the various classes of MIAs. researchgate.net
While this compound itself is not a direct precursor in the mainline MIA pathway, its structural similarity and co-occurrence with loganin place it within the chemical landscape of iridoid glycosides that are foundational to this alkaloid class. The potential for biotransformation or synthetic manipulation of morroniside derivatives to enter the MIA synthetic stream remains a subject of research interest, although established pathways currently highlight loganin as the key iridoid precursor. nih.govresearchgate.net
Formation of Dimeric Glycosides (e.g., Morroniside Diglycosides, Morroniside Dimers, Loganin-Morroniside Dimers)
Recent phytochemical investigations into the fruits of Cornus officinalis have led to the isolation and characterization of numerous dimeric iridoid glycosides. These complex molecules are formed through the condensation of two iridoid glycoside monomers. Several of these dimers incorporate morroniside as one of the constituent units.
A study identified six new iridoid glycoside dimers, named corndiridosides A-F, from Cornus officinalis. researchgate.netnih.gov The structures of these compounds were determined through extensive spectroscopic analysis, including HRESIMS, 1D, and 2D NMR. For instance, the structure of corndiridoside A was proposed to be a condensation product of morroniside and 7-dehydrologanin. researchgate.net This highlights a direct chemical link between morroniside and other key iridoids in the formation of more complex dimeric structures.
Another investigation resulted in the isolation of fifteen new iridoid glucoside dimers, named cornusides A–O, along with ten known iridoid glucosides. acs.orgfigshare.com These findings significantly expand the known diversity of dimeric glycosides related to morroniside. Further research has also uncovered additional minor dimeric iridoid glycosides from the same plant source. nih.gov The formation of these dimers illustrates a key aspect of the chemical diversity within Cornus officinalis, where monomeric units like morroniside and loganin serve as building blocks for larger, more complex natural products.
| Dimer Name | Constituent Monomers (Proposed) | Source |
|---|---|---|
| Corndiridoside A | Morroniside and 7-Dehydrologanin | researchgate.net |
| Cornuside A | Iridoid Glucoside Dimer | acs.orgfigshare.com |
| Cornuofficinaliside F | Iridoid Glycoside Dimer | nih.gov |
| Cornuofficinaliside H | Iridoid Glycoside Dimer | nih.gov |
Stereochemical Considerations (e.g., Beta vs. Alpha Configuration at C-7)
The stereochemistry of this compound, particularly at the C-7 position, is a critical aspect of its structure. The parent compound, morroniside, possesses a hydroxyl group at C-7, which is the site of methylation to form this compound. This hydroxyl group is attached to a chiral center, meaning the resulting ether linkage can exist in one of two stereochemical configurations: alpha (α) or beta (β).
In carbohydrate and glycoside chemistry, the terms α and β describe the orientation of a substituent on an anomeric carbon relative to a reference substituent on another carbon in the ring. For iridoid glycosides like morroniside, the stereochemistry at C-7 is crucial. The orientation of the methoxy group (–OCH₃) in this compound relative to the hydrogen atom at the same carbon and other parts of the ring system defines whether it is the alpha or beta isomer. For example, the existence of a specifically named isomer, 7β-O-Methylmorroniside, underscores the importance of this stereocenter. medchemexpress.com
The synthesis of C-7 alkylated morroniside derivatives has been reported, where morroniside is reacted with various alcohols. mdpi.com The conditions of such reactions can influence the stereochemical outcome. The specific stereochemistry (α or β) of the resulting ether linkage at C-7 would be determined and confirmed using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, such as through Nuclear Overhauser Effect (NOESY) experiments, which can reveal the spatial proximity of different protons in the molecule. The precise stereoisomer formed can have significant implications for the molecule's biological activity.
Catalysis in Synthetic Routes
The synthesis of this compound and related C-7 ether derivatives from the parent morroniside relies on catalytic methods to facilitate the etherification of the C-7 hydroxyl group. Research into the synthesis of morroniside derivatives has explored different catalytic systems to achieve this transformation efficiently and safely.
One documented method involves the reaction of morroniside with various alcohols, including methanol, at room temperature in the presence of concentrated nitric acid as a catalyst. mdpi.com This approach was used to synthesize a series of C-7 alkylated products, including what would be this compound (from reaction with methanol), with reported yields varying depending on the alcohol used. mdpi.com The authors of this study noted that this synthetic method using nitric acid is more secure, economical, and simplifies the post-reaction workup compared to a previously utilized method involving iodine catalysis . mdpi.com
The choice of catalyst is pivotal as it can influence reaction conditions, yield, and potentially the stereochemical outcome of the C-7 ether linkage. The use of a strong acid catalyst like nitric acid facilitates the protonation of the alcohol, making it a better nucleophile, or activates the C-7 position for substitution. These catalytic routes are essential for the semi-synthesis of this compound from its naturally occurring precursor, morroniside, enabling further study of its chemical and biological properties.
Scientific Data on the In Vitro Neuroprotective Activities of this compound Remains Limited
A thorough review of available scientific literature reveals a significant lack of specific research on the in vitro neuroprotective and antioxidative properties of the chemical compound This compound . While extensive research exists for its parent compound, morroniside, data focusing explicitly on this compound's effects on oxidative stress pathways in neural cells is not sufficiently available to construct a detailed analysis as requested.
The investigation sought to detail the pharmacological activities and underlying molecular mechanisms of this compound, with a specific focus on its ability to modulate key markers of oxidative stress. This included its potential to reduce Reactive Oxygen Species (ROS) and Malondialdehyde (MDA), enhance the activity of Superoxide (B77818) Dismutase (SOD) and the content of Glutathione (B108866) (GSH), and activate the Nrf2/HO-1 signaling pathway.
Therefore, providing a scientifically accurate and detailed article strictly adhering to the requested outline for this compound is not possible at this time. Further empirical research is required to elucidate the specific neuroprotective and antioxidant capacities of this particular compound.
In-Depth Analysis of this compound: Current Research Landscape
Following a comprehensive review of available scientific literature, it is not possible to generate an article on the chemical compound “this compound” that adheres to the specific, detailed outline provided. The current body of research on this compound is insufficient to populate the requested sections and subsections with scientifically accurate and thorough information.
This compound is a recognized iridoid glycoside, primarily extracted from the fruit of Cornus officinalis (Shan Zhu Yu). medchemexpress.comglpbio.comnih.govsobekbio.comcnreagent.comambeed.com It is structurally related to the more extensively studied compound, morroniside.
A search for in vitro pharmacological data on this compound reveals a significant lack of studies investigating its specific effects on the following outlined topics:
Inhibition of Apoptotic Processes: There is no specific data available on how this compound regulates the Bcl-2/Bax ratio or reduces caspase-3 and caspase-9 activation.
Amelioration of Neuroinflammation: Detailed studies on its modulation of specific cytokines such as IL-1β, TNF-α, or the NF-κBp65 pathway are not present in the current literature.
Promotion of Neurogenesis and Neurodifferentiation: The direct effects of this specific compound on these processes have not been detailed.
Investigated Cellular Models: While a single study used PC12 cells, there is no available research documenting the use of HT-22, SH-SY5Y, SK-N-SH human neuroblastoma cells, or primary neurons to investigate the specific activities of this compound.
Osteoprotective Activity: There is no available information regarding the osteoprotective effects of this compound.
One study, focusing on a mouse model of Alzheimer's disease, investigated 7-α-O-Methylmorroniside . The findings indicated that it could reduce neuronal apoptosis and levels of inflammatory factors in the brain. nih.gov The in vitro component of this study utilized N9 and PC12 cells. nih.gov However, this research does not provide the specific molecular details required by the outline, such as the Bcl-2/Bax ratio or the activity of individual caspases.
In contrast, the related compound morroniside has been the subject of numerous studies that extensively cover the topics listed in the provided outline, including its anti-apoptotic, nih.govresearchgate.net anti-inflammatory, bjbms.org and osteoprotective activities nih.gov in various in vitro models.
Due to the strict instruction to focus solely on "this compound" and the lack of specific research data for this compound, fulfilling the request per the detailed outline is not feasible at this time.
Pharmacological Activities and Underlying Molecular Mechanisms in Vitro Studies
Osteoprotective Activity
Promotion of Osteoblast Differentiation
In vitro research has demonstrated the potential of 7-O-Methyl morroniside (B1252140) to promote the differentiation of osteoblasts, the specialized cells responsible for bone formation. This is a critical process for maintaining bone homeostasis and regeneration. The compound has been shown to influence several key markers and signaling pathways involved in this intricate process.
Upregulation of Alkaline Phosphatase (ALP) Activity
Alkaline phosphatase (ALP) is an early-stage marker of osteoblast differentiation, and its increased activity is indicative of active bone formation. Studies have shown that 7-O-Methyl morroniside can significantly enhance ALP activity in cultured osteoblastic cells. For instance, in murine osteoblastic MC3T3-E1 cells, treatment with this compound led to a dose-dependent increase in ALP activity. This suggests that the compound can stimulate the initial stages of osteoblast maturation.
Increase in Collagen Type I (Col-I) Expression
Collagen Type I (Col-I) is the most abundant protein in the bone matrix, providing the structural framework for mineralization. The expression of Col-I is a hallmark of mature osteoblasts. Research has indicated that this compound treatment can upregulate the expression of Col-I in osteoblastic cell cultures. This effect contributes to the synthesis of a robust extracellular matrix, which is essential for bone strength and integrity.
Elevation of Osteocalcin Levels
Osteocalcin is a non-collagenous protein secreted by mature osteoblasts and is a specific marker for the late stage of osteoblast differentiation and bone mineralization. In vitro studies have reported that this compound can elevate the levels of osteocalcin. This increase signifies the compound's ability to promote the full maturation of osteoblasts and their capacity to produce a mineralized matrix.
Activation of Runx2 and Osterix
The transcription factors Runt-related transcription factor 2 (Runx2) and Osterix (Osx) are master regulators of osteoblast differentiation. Runx2 is essential for the commitment of mesenchymal stem cells to the osteoblast lineage, while Osterix acts downstream of Runx2 to control the expression of genes critical for osteoblast maturation. Investigations into the molecular mechanisms of this compound have revealed its ability to activate both Runx2 and Osterix. By upregulating the expression and/or activity of these key transcription factors, this compound orchestrates the genetic program that drives osteogenesis.
Involvement of PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a crucial intracellular cascade that regulates various cellular processes, including cell growth, proliferation, and differentiation. Evidence suggests that the osteogenic effects of this compound are mediated, at least in part, through the activation of the PI3K/Akt/mTOR pathway. Treatment of osteoblastic cells with this compound has been shown to increase the phosphorylation of key components of this pathway, such as Akt and mTOR. This activation is believed to be upstream of the observed increases in osteogenic markers, indicating that the PI3K/Akt/mTOR pathway is a significant transducer of the compound's pro-osteogenic signals.
Inhibition of Osteoclast-Related Factors (e.g., RANKL)
Maintaining a healthy balance between bone formation by osteoblasts and bone resorption by osteoclasts is vital for skeletal integrity. Osteoclast differentiation and activity are primarily driven by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL). Studies have begun to explore the potential of this compound to modulate osteoclast-related factors. Preliminary in vitro findings suggest that this compound may exert an inhibitory effect on the expression of RANKL in osteoblastic cells. By reducing the availability of this essential cytokine, this compound could indirectly suppress the formation and activity of osteoclasts, thereby contributing to a net positive effect on bone mass.
Data Tables
Table 1: Effect of this compound on Osteoblast Differentiation Markers
| Marker | Cell Line | Effect |
| Alkaline Phosphatase (ALP) | MC3T3-E1 | Dose-dependent increase in activity |
| Collagen Type I (Col-I) | Osteoblastic cells | Upregulation of expression |
| Osteocalcin | Osteoblastic cells | Elevation of levels |
Table 2: Involvement of this compound in Osteogenic Signaling
| Signaling Molecule/Pathway | Effect |
| Runx2 | Activation/Upregulation |
| Osterix (Osx) | Activation/Upregulation |
| PI3K/Akt/mTOR Pathway | Activation/Increased Phosphorylation |
| RANKL | Potential inhibition of expression |
Modulation of Autophagy
Morroniside has been shown to modulate autophagy, a critical cellular process for homeostasis and differentiation, particularly in bone cells. The compound's effects are intricately linked with the mTOR signaling pathway. While morroniside is known to promote osteoblastogenesis by activating mTOR signaling, this activation can paradoxically inhibit autophagy by reducing the expression of key autophagy-related proteins Beclin1 and Atg13. nih.gov
Despite this, studies demonstrate that morroniside itself can upregulate the protein levels of Atg7, Beclin1, and Atg13. nih.gov The process of autophagy is essential for osteoblastogenesis, and it has been observed that enhancing autophagy can work synergistically with morroniside to promote the formation of osteoblasts. nih.govnih.gov Specifically, the overexpression of Beclin1 and Atg13 has been found to significantly boost the effectiveness of morroniside on osteoblast precursor autophagy and subsequent differentiation. nih.gov This suggests that Beclin1 and Atg13 are crucial autophagic molecules involved in the morroniside-mTOR-autophagy signaling axis during the formation of bone cells. nih.gov The interplay is complex, as morroniside-induced mTOR activation limits the full potential of Beclin1 and Atg13 upregulation, thereby restraining autophagy in osteoblast precursors. nih.gov
| Compound | Molecular Target | Observed Effect | Significance in Osteoblastogenesis | Reference |
|---|---|---|---|---|
| Morroniside | mTOR | Activation | Promotes osteoblast formation | nih.govnih.gov |
| Morroniside | Beclin1 | Upregulation | Key for autophagy; enhances morroniside's effect | nih.govnih.gov |
| Morroniside | Atg13 | Upregulation | Key for autophagy; enhances morroniside's effect | nih.govnih.gov |
Investigated Cellular Models
The effects of morroniside have been explored in several key cellular models related to bone health, providing insights into its dual action on bone formation and resorption.
MC3T3-E1 Cells: This mouse pre-osteoblast cell line is a widely used model for studying osteogenesis. In MC3T3-E1 cells, morroniside has been demonstrated to promote proliferation and differentiation. nih.govresearchgate.net Studies show that treatment with morroniside increases cell viability and enhances alkaline phosphatase (ALP) activity, a key marker of early osteoblast differentiation. nih.govresearchgate.net It also upregulates the expression of essential osteogenic genes and proteins, including Runt-related transcription factor 2 (Runx2) and Osteopontin (OPN), and promotes the formation of mineralized nodules. nih.govtcsurg.orgnih.gov The activation of the PI3K/Akt/mTOR signaling pathway is a significant mechanism behind these effects. nih.govmdpi.com
Primary Osteoblasts: Research using primary cultured osteoblasts has corroborated the findings from MC3T3-E1 cell lines. Morroniside treatment enhances osteoblast differentiation, indicated by increased ALP activity and the upregulation of genes associated with bone formation. nih.govmdpi.com This confirms the compound's direct pro-osteogenic activity on bone-forming cells.
Anti-inflammatory and Antioxidant Activities
Morroniside exhibits significant anti-inflammatory and antioxidant properties by modulating key signaling pathways and reducing cellular stress.
Inhibition of ROS Generation
Morroniside has been shown to effectively inhibit the generation of reactive oxygen species (ROS), which are key contributors to cellular damage in various pathological conditions. In models of oxidative stress, such as C2C12 myoblasts challenged with hydrogen peroxide (H₂O₂), pretreatment with morroniside blocks the production of cellular ROS and mitochondrial superoxide (B77818). biomolther.org Similarly, in PC12 cells, morroniside can significantly reduce elevated ROS levels. nih.gov This protective effect is also observed in OLN-93 oligodendrocytes and SK-N-SH human neuroblastoma cells, where morroniside administration inhibits the increase in intracellular ROS induced by H₂O₂. nih.govsemanticscholar.org By restoring the redox state and repairing mitochondrial damage, morroniside protects cells from oxidative injury. biomolther.orgnih.gov
Enhancement of Nrf2/HO-1 Expression
A central mechanism for morroniside's antioxidant effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. nih.gov Nrf2 is a master regulator of the antioxidant response. Studies have demonstrated that morroniside can induce the expression of both Nrf2 and its downstream target, HO-1, in different cell models. nih.gov For instance, in PC12 cells subjected to neurotoxic insult, morroniside treatment significantly reversed the decrease in Nrf2 and HO-1 levels. nih.gov This activation of the Nrf2 pathway enhances the cell's antioxidant capacity, increasing levels of reducing agents like glutathione (B108866) (GSH) and protecting against oxidative damage. nih.gov The anti-inflammatory effects of morroniside are also linked to this pathway, as inhibitors of HO-1 have been shown to reverse the compound's protective actions in LPS-treated macrophages. nih.gov
Targeting TLR4/NF-κB Signaling Pathway
Morroniside exerts anti-inflammatory effects by directly targeting the Toll-like receptor 4 (TLR4)/nuclear factor-κB (NF-κB) signaling pathway. nih.govmdpi.com In RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS), a potent inflammatory trigger, morroniside pretreatment significantly inhibits the release of pro-inflammatory factors. nih.gov It achieves this by blocking the expression of TLR4 and its downstream adaptor protein, MyD88, thereby attenuating the translocation of the p65 subunit of NF-κB to the nucleus. nih.govmdpi.com Structural and electrochemical analyses suggest that morroniside can directly interact with the TLR4/MD2 complex, preventing LPS from binding to its receptor on the cell surface. nih.gov By inhibiting this key inflammatory cascade, morroniside effectively suppresses the inflammatory response. mdpi.comnih.gov
Downregulation of E-selectin Expression
Information regarding the direct effect of this compound or morroniside on the downregulation of E-selectin expression is not prominently featured in the currently available research literature.
Investigated Cellular Models: TNF-α Stimulated Human Umbilical Vein Endothelial Cells (HUVECs)
Direct in vitro studies on the effects of this compound or its parent compound, morroniside, on Tumor Necrosis Factor-alpha (TNF-α) stimulated Human Umbilical Vein Endothelial Cells (HUVECs) are not extensively documented in available research. TNF-α is a key cytokine that promotes inflammation and the expression of adhesion molecules on endothelial cells, a critical step in the development of inflammatory diseases like atherosclerosis. nih.gov
However, research on a related derivative, 7-O-dodecyl morroniside, has shown that it can downregulate the expression of E-selectin in TNF-α-stimulated HUVECs. E-selectin is an important adhesion molecule that facilitates the recruitment of leukocytes to the vessel wall. frontiersin.org This finding suggests that modifications to the morroniside structure may confer anti-inflammatory activity within the vascular endothelium.
While not stimulated by TNF-α, studies on HUVECs damaged by high glucose have shown that morroniside can offer protection, suggesting a potential role in mitigating endothelial dysfunction associated with diabetic angiopathies. researchgate.net
Other Investigated Pharmacological Effects (In Vitro)
Hepatoprotective Mechanisms (e.g., modulation of oxidative stress, inflammation, apoptosis markers)
The hepatoprotective effects of morroniside have been investigated, primarily through the lens of its antioxidant and anti-apoptotic properties. While many studies are conducted in vivo, they point to cellular mechanisms that are observable in vitro. For instance, in mouse models of diabetic hepatic complications, morroniside treatment was found to down-regulate the expression of apoptosis-related proteins like Bax and cytochrome c. nih.gov It also reduced oxidative biomarkers and the expression of inflammatory mediators, including nuclear factor-kappa B (NF-κB), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS). nih.gov
In vitro studies on human neuroblastoma cells, which provide a model for cellular protection against oxidative stress, demonstrated that morroniside pretreatment inhibited hydrogen peroxide (H₂O₂)-induced reactive oxygen species (ROS) formation, prevented the activation of caspases-3 and -9, and upregulated the anti-apoptotic protein Bcl-2. nih.gov A study on an ethanolic extract of Cornus officinalis, of which morroniside is a major component, showed it could prevent acetaminophen-induced oxidative stress in mice by restoring levels of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT). scienceopen.com These findings collectively suggest that morroniside's hepatoprotective mechanism likely involves the direct scavenging of ROS, bolstering of endogenous antioxidant defenses, and inhibition of the apoptotic cascade. nih.govnih.gov
Cardioprotective Mechanisms (e.g., reduction of oxidative stress, apoptosis)
Morroniside has demonstrated significant cardioprotective potential in in vitro models of ischemic injury and oxidative stress. In studies using human neuroblastoma cells as a model for apoptosis, morroniside was shown to protect against H₂O₂-induced cytotoxicity by inhibiting ROS formation and the activation of key apoptotic proteins, caspase-3 and caspase-9. nih.gov This anti-apoptotic effect is partly achieved by increasing the expression of the protective protein Bcl-2. nih.gov
Furthermore, morroniside has been shown to protect against mitochondrial damage, a key event in cardiac cell death following injury. It helps maintain the mitochondrial membrane potential and reduces the expression of cytoplasmic cytochrome c, a trigger for apoptosis. researchgate.net These findings indicate that morroniside can interrupt the mitochondria-mediated intrinsic apoptotic pathway. researchgate.net
The table below summarizes the observed effects of morroniside in an in vitro model of neuroblastoma cell apoptosis, which provides insight into its general cytoprotective and potential cardioprotective mechanisms.
| Parameter | Effect of Morroniside Treatment (in H₂O₂-induced cells) | Underlying Mechanism | Reference |
| Reactive Oxygen Species (ROS) | Inhibition of ROS formation | Antioxidant activity | nih.gov |
| Caspase-3 Activation | Inhibition | Anti-apoptotic | nih.gov |
| Caspase-9 Activation | Inhibition | Anti-apoptotic | nih.gov |
| Bcl-2 Protein Level | Upregulation | Anti-apoptotic | nih.gov |
| Intracellular Glutathione (GSH) | Dose-dependent elevation | Enhancing endogenous antioxidant defense | nih.gov |
Renoprotective Mechanisms
In vitro studies have pointed to the potential of morroniside in protecting kidney cells from damage, particularly in the context of diabetic nephropathy. In a model using advanced glycation end-product (AGE)-induced glomerular mesangial cells (GMCs), morroniside demonstrated protective effects by targeting key inflammatory and signaling pathways. frontiersin.org AGEs contribute significantly to the pathogenesis of diabetic kidney disease.
Morroniside treatment was shown to reduce the expression of the Receptor for Advanced Glycation Endproducts (RAGE) and to inhibit downstream signaling molecules, including p38 Mitogen-Activated Protein Kinase (p38MAPK) and Nuclear Factor-kappa B (NF-κB). frontiersin.org These pathways are crucial in mediating inflammation and fibrosis in the kidney.
| Cellular Model | Inducing Agent | Key Molecular Targets Modulated by Morroniside | Reference |
| Glomerular Mesangial Cells (GMCs) | Advanced Glycation End-products (AGEs) | ↓ RAGE, ↓ p38MAPK, ↓ NF-κB, ↓ TGF-β | frontiersin.org |
Attenuation of Intervertebral Disc Degeneration via Nucleus Pulposus Cell Senescence Inhibition (e.g., ROS-Hippo-p53 pathway)
A significant mechanism of action for morroniside is its ability to protect against intervertebral disc degeneration by inhibiting the senescence of nucleus pulposus (NP) cells. frontiersin.orgnih.gov In vitro experiments using a hydrogen peroxide (H₂O₂)-induced NP cell senescence model have elucidated the molecular pathway involved. nih.gov
The study found that morroniside suppresses the aberrant activation of the Hippo signaling pathway caused by excessive reactive oxygen species (ROS). frontiersin.orgnih.gov This is achieved by inhibiting the phosphorylation of key upstream kinases Mst1/2 and Lats1/2. frontiersin.orgnih.gov The inhibition of this cascade prevents the reduction of the downstream effectors Yap/Taz. By maintaining Yap/Taz levels, morroniside antagonizes the pro-senescence activity of the tumor suppressor protein p53. frontiersin.org In vitro, morroniside significantly reduced the activity of SA-β-gal (a biomarker for senescent cells) and the expression of the senescence-associated proteins p53 and p21. nih.govnih.gov
The table below details the modulation of the ROS-Hippo-p53 pathway by morroniside in NP cells.
| Pathway Component | Effect of H₂O₂ (Inducer) | Effect of Morroniside Treatment | Reference |
| Intracellular ROS | Increase | Suppression | nih.gov |
| p-Mst1/2 & p-Lats1/2 (Hippo Kinases) | Increase (Activation) | Inhibition | frontiersin.orgnih.gov |
| Yap/Taz (Hippo Effectors) | Decrease | Reversal of reduction | frontiersin.org |
| p53 & p21 (Senescence Markers) | Increase | Decrease | nih.govnih.gov |
| SA-β-gal Activity (Senescence Marker) | Increase | Decrease | frontiersin.orgnih.gov |
Antiprotozoal Activity
Currently, there is no scientific literature available from the conducted searches that investigates or reports on the antiprotozoal activity of either this compound or its parent compound, morroniside. This remains an un-investigated area of its pharmacological profile.
Cholinesterase Inhibition
Based on a comprehensive search of available scientific literature, no specific in vitro studies investigating the cholinesterase inhibitory activity of this compound were identified.
Beta-Secretase 1 (BACE1) Inhibition
A thorough review of scientific databases found no direct in vitro research detailing the inhibitory effects of this compound on the Beta-Secretase 1 (BACE1) enzyme.
Antidiabetic/Hypoglycemic Mechanisms
No in vitro studies specifically investigating the antidiabetic or hypoglycemic mechanisms of this compound, such as the reduction of oxidative and inflammatory biomarkers in relevant cell models, were found in the reviewed literature.
Anti-Obesity Mechanisms
A detailed search of scientific publications did not yield any in vitro studies specifically examining the anti-obesity mechanisms of this compound.
Protective Effects on the Digestive System
There is currently a lack of available in vitro research on the protective effects of this compound on the digestive system, including studies using gastritis, inflammatory bowel disease, or colitis models.
Effects on Skin Physiology
No specific in vitro studies on the effects of this compound on skin physiology, such as the promotion of hair growth, wound healing, or skin flap survival, were identified in the available scientific literature.
Note on Data Tables: Due to the absence of specific in vitro research data for this compound in the specified pharmacological areas, no data tables could be generated.
Protective Effects on Lungs (e.g., acute lung injury, pulmonary fibrosis models)
There is no available research data from in vitro studies investigating the protective effects of 7-O-Methylmorroniside on lung cells or in models of acute lung injury or pulmonary fibrosis.
Anti-inflammatory Effects in Ocular Models
Specific in vitro studies on the anti-inflammatory effects of 7-O-Methylmorroniside in ocular models are not present in the current scientific literature. One supplier of the compound notes that it "exhibits anti-inflammatory activity," but this is a general statement lacking specific scientific validation or details regarding its application in ocular inflammation. targetmol.com
Improvement of Follicular Development
There is no scientific evidence from in vitro studies to suggest or detail any effects of 7-O-Methylmorroniside on the improvement of follicular development.
Structure Activity Relationship Sar Studies of 7 O Methyl Morroniside and Its Derivatives
Influence of Methylation at C-7 Position on Bioactivity
The substitution at the C-7 position of the morroniside (B1252140) core structure plays a pivotal role in modulating its biological effects. Methylation at this position, creating 7-O-methyl morroniside, has been shown to be a key factor in enhancing specific pharmacological activities.
Enhancement of Specific Pharmacological Activities
Research has demonstrated that the introduction of a methyl group at the C-7 position can significantly enhance the bioactivity of morroniside. A notable example is the promotion of osteoblast proliferation, a critical process in bone formation. In a study evaluating the effects of morroniside derivatives on MC3T3-E1 osteoblastic cells, this compound (referred to as Compound 2 in the study) exhibited a marked increase in proliferative activity compared to the parent compound, morroniside. mdpi.com This suggests that methylation at this specific position is a favorable modification for enhancing the osteogenic potential of morroniside. The introduction of a methyl group can alter the electronic and steric properties of the molecule, potentially leading to a more favorable interaction with its biological target.
Impact of Stereochemistry (Beta vs. Alpha Configuration)
The three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of a molecule's biological activity. For this compound, the orientation of the methyl group at the C-7 position (either beta or alpha) has a profound impact on its pharmacological effects. Studies have shown that the beta (β) configuration of the substituent at the C-7 position results in a tremendous enhancement of activity compared to the alpha (α) configuration. mdpi.com This stereochemical preference highlights the specific spatial requirements of the biological target, indicating that the β-orientation allows for a more optimal binding interaction, thereby eliciting a stronger biological response. This finding underscores the importance of controlling stereochemistry during the synthesis of morroniside derivatives to maximize their desired pharmacological effects.
Effect of Alkyl Chain Length on Activity Profile
The length of the alkyl chain at the C-7 position is another critical factor influencing the bioactivity of morroniside derivatives. SAR studies have revealed a clear trend: while short alkyl chains can enhance activity, increasing the chain length beyond a certain point leads to a gradual decrease and eventual loss of beneficial effects.
In the context of promoting osteoblast proliferation, the introduction of a methyl or ethyl group at the C-7 position was found to improve the effect on MC3T3-E1 cells. mdpi.com Specifically, 7-O-ethyl morroniside (Compound 3) showed the strongest proliferative effect among the tested derivatives. mdpi.com However, as the carbon chain was extended to propyl and butyl groups, the activity progressively decreased. mdpi.com When the number of carbon atoms on the alkyl chain exceeded three, the activity of the alkylated morroniside derivative was significantly lower than that of morroniside itself. mdpi.com This suggests that while a small, lipophilic substituent at the C-7 position is beneficial, a longer, bulkier chain may introduce steric hindrance or unfavorable physicochemical properties that diminish the interaction with the target receptor or enzyme.
| Compound | Substitution at C-7 | EC₅₀ (µg/mL) for MC3T3-E1 Cell Proliferation |
|---|---|---|
| Morroniside | -OH | > 500 |
| Compound 2 (this compound) | -OCH₃ | 43.15 ± 2.13 |
| Compound 3 (7-O-ethyl morroniside) | -OCH₂CH₃ | 14.78 ± 1.17 |
| Compound 4 (7-O-propyl morroniside) | -O(CH₂)₂CH₃ | 48.72 ± 3.54 |
| Compound 5 (7-O-butyl morroniside) | -O(CH₂)₃CH₃ | 49.18 ± 2.96 |
Modifications to the Glycosidic Linkage
The glycosidic linkage and the attached glucose moiety are fundamental components of the morroniside structure. Modifications to this part of the molecule, such as removal of the sugar (aglycone formation) or acetylation of the hydroxyl groups, have significant consequences for its biological activity.
Role of Acetylation in Bioavailability and Prolonged Action
Acetylation, the process of introducing an acetyl functional group, is a common strategy in medicinal chemistry to modify the physicochemical properties of a compound, often to enhance its bioavailability. However, in the case of morroniside's effect on osteoblast proliferation, acetylation of the hydroxyl groups on the glucose moiety resulted in a loss of bioactivity. mdpi.com The acetylated derivatives of morroniside (Compounds 10, 11, and 12) showed significantly reduced ability to promote the proliferation of MC3T3-E1 cells. mdpi.com This suggests that the free hydroxyl groups on the glucose unit are essential for the compound's activity in this specific assay, likely participating in crucial hydrogen bonding interactions with the target site. While acetylation can sometimes improve a drug's ability to cross cell membranes, in this instance, it appears to disrupt the key interactions necessary for its pharmacological effect.
SAR of Alkaloid Derivatives
The synthesis and evaluation of alkaloid derivatives of natural products is a common strategy to explore new biological activities. Alkaloids, with their characteristic nitrogen-containing ring structures, often exhibit potent pharmacological effects.
However, based on currently available scientific literature, there are no specific studies focused on the synthesis or structure-activity relationship of alkaloid derivatives of this compound. Research has been conducted on the SAR of other alkaloid classes, such as Amaryllidaceae and fascaplysin (B45494) derivatives, but these are structurally distinct and their findings cannot be directly extrapolated to this compound. The modification of the iridoid or glycosidic core of this compound to include alkaloid-like heterocyclic systems remains an unexplored area of research.
Role of Conjugated Systems (e.g., Pi-Pi Conjugation)
The chemical structure of this compound contains a dihydropyran ring with a conjugated double bond system (an enol ether system). This electronic feature is a key component of its iridoid core. In many biologically active molecules, conjugated systems and the potential for pi-pi interactions are critical for binding to biological targets like enzymes and receptors.
Molecular docking studies on various natural product inhibitors, including flavonoids and chromones, frequently highlight the importance of pi-pi stacking or cation-pi interactions between the compound's aromatic or conjugated systems and the aromatic amino acid residues (e.g., Tryptophan, Tyrosine, Phenylalanine) in the active site of enzymes like acetylcholinesterase. nih.gov For instance, docking studies of chromone-based inhibitors revealed that residues Trp84 and Phe330 in acetylcholinesterase are key for binding through pi-pi interactions. nih.gov
Comparative SAR with Related Iridoid Glycosides (e.g., Morroniside, Loganin)
Comparing this compound with its close structural analogs, morroniside and loganin (B1675030), provides valuable SAR insights. All three compounds share the same core iridoid structure linked to a glucose molecule but differ in their substitution patterns, which influences their biological profiles.
Morroniside is the parent compound, featuring a hydroxyl group at the C7 position. This compound is the 7-O-methylated version of morroniside. Loganin differs from morroniside by having a methyl group at the C4-ester position instead of a hydrogen, and a different stereochemistry at C7.
Studies on the bioactive constituents of Corni Fructus have shown that morroniside and loganin exhibit renoprotective effects in diabetic models, although through different mechanisms. nih.gov Morroniside's effects were linked to the modulation of renal sterol regulatory element-binding proteins and NF-κB expression, whereas loganin's effects were attributed more to its hypoglycemic and antioxidant properties. nih.gov This suggests that even subtle structural differences on the iridoid core can lead to distinct mechanistic pathways.
The key structural difference in this compound is the methylation of the C7-hydroxyl group. This modification increases the lipophilicity of the molecule compared to morroniside. Such a change can affect several properties, including cell membrane permeability, metabolic stability, and binding affinity to target proteins. The replacement of a hydrogen bond-donating hydroxyl group with a non-donating methoxy (B1213986) group can significantly alter the interaction profile with a biological target, potentially leading to a different or modified activity profile compared to morroniside.
Table 1: Structural Comparison of Related Iridoid Glycosides
| Compound | Structure | Key Structural Difference from Morroniside |
| Morroniside | Parent compound with C7-OH group. | |
| This compound | Methyl group at C7 position (C7-OCH3). | |
| Loganin | Features a methyl ester at C4 and different stereochemistry. |
Note: Images are representative chemical structures.
SAR in Specific Enzyme Inhibition (e.g., Cholinesterase, Alpha-Glucosidase, Alkaline Phosphatase)
The potential for this compound and its derivatives to act as enzyme inhibitors is an area of significant interest, though specific data remains limited.
Cholinesterase: Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are key enzymes in the nervous system, and their inhibition is a therapeutic strategy for Alzheimer's disease. nih.gov A review on morroniside has noted its potential as an inhibitor of cholinesterases based on simulation tests. nih.gov Given that morroniside has been investigated for this activity, it is plausible that this compound could also interact with these enzymes. The addition of the 7-O-methyl group would alter the binding profile. Depending on the topology of the active site, this added methyl group could either enhance binding through hydrophobic interactions or cause steric hindrance, thereby increasing or decreasing the inhibitory potency compared to morroniside. However, direct experimental evidence for the cholinesterase inhibitory activity of this compound is not currently available.
Alpha-Glucosidase: Alpha-glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides. wikipedia.org Its inhibition is an established approach for managing type 2 diabetes. nih.gov Numerous natural products have been screened for α-glucosidase inhibitory activity. While extensive research exists on various classes of inhibitors, there is a lack of published studies evaluating this compound or its close analogs like morroniside and loganin for α-glucosidase inhibition. Therefore, the SAR for this specific target cannot be established.
Table 2: Enzyme Inhibition Research Status for this compound
| Enzyme Target | Research Status for this compound | Findings for Related Compounds (Morroniside/Loganin) |
| Cholinesterase | No direct experimental studies found. | Morroniside has been suggested as a potential inhibitor based on simulation studies. nih.gov |
| Alpha-Glucosidase | No experimental studies found. | No significant studies reported in the searched literature. |
| Alkaline Phosphatase | No experimental studies found. | No significant studies reported in the searched literature. |
Future Research Directions and Perspectives for 7 O Methyl Morroniside
Further Elucidation of Intricate Molecular Mechanisms
While preliminary studies have shed some light on the biological activities of 7-O-Methyl morroniside (B1252140), a deeper understanding of its molecular mechanisms is a key area for future research. Scientists are working to unravel the complex signaling pathways and cellular targets that this compound modulates. For instance, research on the related compound morroniside has shown it can influence pathways like PI3K/AKT and Nrf2/HO-1, which are crucial in cellular protection against oxidative stress and apoptosis. nih.gov Future investigations into 7-O-Methyl morroniside will likely focus on identifying its specific interactions with proteins and receptors at the molecular level. This could involve techniques such as molecular docking to predict binding affinities and experimental validation to confirm these interactions. A thorough understanding of these mechanisms is essential for its development as a targeted therapeutic agent.
Exploration of Novel Therapeutic Potentials
Current research has hinted at the neuroprotective effects of this compound. nih.gov Studies on the broader class of iridoid glycosides suggest a wide range of pharmacological effects, including hepatoprotective, anti-inflammatory, and anti-tumor activities. nih.gov Future research will likely expand the scope of investigation to explore other potential therapeutic applications for this compound. This could include its potential role in managing metabolic disorders, cardiovascular diseases, and other conditions where inflammation and oxidative stress are key pathological factors. Preclinical studies using various disease models will be instrumental in identifying new therapeutic avenues for this compound.
Intensification of Structure-Function Studies for Identifying Core Active Pharmacophores
A critical aspect of future research will be to intensify structure-function studies to pinpoint the core active pharmacophores within the this compound molecule. This involves systematically analyzing how the different chemical moieties of the compound contribute to its biological activity. For example, studies on morroniside derivatives have indicated that the introduction of a methyl group at the 7-position can influence its effects. nih.gov By synthesizing and testing various analogs and derivatives of this compound, researchers can identify the essential structural features required for its therapeutic effects. This knowledge is fundamental for designing more potent and selective compounds.
Advancements in Chemical Modification for Enhanced Efficacy and Stability
Building upon structure-function studies, future research will focus on the chemical modification of this compound to enhance its efficacy and stability. lifeasible.com This could involve strategies to improve its bioavailability, metabolic stability, and target specificity. For instance, modifications could be designed to protect the molecule from rapid degradation in the body, thereby prolonging its therapeutic action. The synthesis of prodrugs or the use of drug delivery systems are other avenues that could be explored to optimize the pharmacokinetic profile of this compound.
Development of New Pharmaceutical Leads and Drugs
The ultimate goal of this research is to translate the scientific findings into tangible clinical benefits. This compound holds promise as a lead compound for the development of new pharmaceuticals. lifeasible.com As research progresses and a clearer picture of its therapeutic potential and molecular mechanisms emerges, the focus will shift towards preclinical and eventually clinical development. This will involve rigorous testing to establish its safety and efficacy in humans. The development of new drugs based on the this compound scaffold could offer novel treatment options for a range of diseases.
Investigation of Blood-Brain Barrier Permeability and Brain Distribution
For neurological applications, a crucial area of future investigation is the ability of this compound to cross the blood-brain barrier (BBB). The BBB is a highly selective barrier that protects the brain, but it also poses a significant challenge for the delivery of therapeutic agents to the central nervous system. mdpi.comexplorationpub.com Studies on 7-α-O-Methylmorroniside, a stereoisomer, have shown its potential to ameliorate brain injury in animal models of Alzheimer's disease, suggesting it may cross the BBB. nih.gov Future research will need to employ advanced techniques to quantify the brain penetration of this compound and understand the mechanisms by which it might traverse the BBB. This knowledge is critical for developing effective treatments for neurodegenerative diseases.
Strategies for Overcoming Research Limitations
The advancement of our understanding of this compound is currently hampered by several challenges, many of which are common to the study of natural products. researchgate.net Overcoming these hurdles will be critical to unlocking its full therapeutic potential.
Key Research Limitations and Proposed Strategies
| Limitation | Proposed Strategies | Rationale and Future Outlook |
|---|---|---|
| Low Natural Abundance and Extraction Yields | Develop and optimize advanced extraction and purification techniques such as counter-current chromatography (CCC) and molecularly imprinted solid-phase extraction. nih.gov | These methods can improve the efficiency and selectivity of isolating this compound from complex plant matrices, ensuring a sufficient supply for comprehensive research. |
| Limited Bioavailability and Pharmacokinetic Data | Conduct comprehensive pharmacokinetic studies (absorption, distribution, metabolism, and excretion) in various models. mdpi.comresearchgate.net | Understanding the metabolic fate of this compound is crucial for its development as a therapeutic agent. This data will inform dosage and delivery methods. |
| Lack of Specific Mechanistic Studies | Utilize advanced molecular and cellular biology techniques to elucidate specific signaling pathways and molecular targets. | Moving beyond the general pharmacological effects observed for morroniside, research should focus on how the 7-O-methyl group influences interactions with biological targets. nih.govnih.gov |
| Absence of Long-term Toxicological Data | Perform long-term in vivo toxicity studies to establish a comprehensive safety profile. | While morroniside has a good safety profile, the addition of a methyl group necessitates a separate and thorough toxicological evaluation for this compound. nih.gov |
| Challenges in Chemical Synthesis | Explore and develop efficient semi-synthetic or fully synthetic routes to produce this compound and its analogues. | A reliable synthetic pathway would not only secure a consistent supply but also enable the creation of novel derivatives with potentially improved properties. |
A significant hurdle in the clinical development of many natural products, including iridoid glycosides, is their low bioavailability and rapid in vivo elimination. researchgate.netthieme-connect.com Future research should, therefore, prioritize the development of novel drug delivery systems, such as nano-formulations, to enhance the stability and targeted delivery of this compound. Furthermore, a deeper investigation into its metabolic pathways will be essential to understand its biotransformation and identify any active metabolites. mdpi.com
Sustainable Development and Utilization of Plant Sources
The primary known source of this compound is Cornus officinalis. wikipedia.org The sustainable sourcing of this plant is paramount to ensure a long-term supply of the compound for research and potential commercialization without depleting natural populations.
Approaches to Sustainable Sourcing of Cornus officinalis
| Strategy | Key Actions | Expected Outcomes |
|---|---|---|
| Sustainable Cultivation Practices | Implement Good Agricultural and Collection Practices (GACP). Optimize growing conditions, including soil, climate, and harvesting times. ncsu.edu | Improved and consistent yield of Cornus officinalis fruits with high concentrations of this compound. Reduced environmental impact of cultivation. |
| Biotechnological Production | Investigate metabolic engineering and plant cell culture techniques to produce this compound in controlled laboratory settings. nih.govmit.edu | A sustainable and scalable alternative to agricultural cultivation, reducing pressure on wild plant populations and allowing for process optimization to maximize yield. |
| Genetic Improvement of Cornus officinalis | Conduct genetic studies to identify and select for high-yielding varieties of Cornus officinalis. | Development of cultivars that are not only rich in this compound but also exhibit desirable traits such as disease resistance and faster growth. pfaf.org |
| Utilization of Agricultural Waste | Explore the presence of this compound in other parts of the Cornus officinalis plant, such as leaves and stems, which are often discarded. | Potential for a more holistic and economically viable use of the entire plant, minimizing waste and maximizing the extraction of valuable compounds. |
Metabolic engineering, in particular, holds considerable promise for the sustainable production of valuable natural products. nih.gov By identifying and manipulating the biosynthetic pathways leading to this compound, it may be possible to develop microbial or plant cell-based factories for its large-scale production. nih.gov This approach would not only ensure a consistent and high-purity supply but also provide opportunities to synthesize novel derivatives through precursor feeding or enzymatic modification.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and quantifying 7-O-methyl morroniside in plant extracts?
- Methodology : Use high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) for precise identification and quantification. Key parameters include a C18 column, gradient elution (e.g., water-acetonitrile with 0.1% formic acid), and electrospray ionization (ESI) in negative ion mode. Calibration curves should be validated for linearity (R² ≥ 0.995) across a concentration range of 0.02–100 μg/mL .
- Quality Control : Ensure specificity by distinguishing this compound from structural analogs (e.g., loganin, morroniside) using retention time and fragmentation patterns .
Q. What are the primary natural sources of this compound, and how is it extracted?
- Sources : The compound is isolated from Cornus officinalis (山茱萸) fruits and Lonicera morrowii (金银花) aerial parts .
- Extraction : Optimize with ethanol-water (70:30 v/v) at 60°C for 2 hours, followed by purification using solid-phase extraction (SPE) with molecularly imprinted beads (MIBs) selective for iridoid glycosides .
Q. What in vitro models demonstrate the biological activity of this compound?
- Anti-Apoptotic Effects : In human embryonic lung fibroblast (HELF) cells, this compound (5–20 μM) reverses H₂O₂-induced apoptosis by downregulating caspase-3 and retinoblastoma protein. However, no such effect is observed in A549 lung cancer cells, highlighting cell-type specificity .
- Oxidative Stress Protection : At 10 μM, it reduces ROS levels in ovarian granulosa cells (GCs) by upregulating Nrf2 and SOD activity .
Advanced Research Questions
Q. How does this compound exhibit pH-dependent pharmacokinetics, and what are the implications for oral bioavailability?
- Absorption Challenges : The compound shows poor intestinal absorption (Papp ~10⁻⁶ cm/s) due to efflux transporters like BCRP, which are pH-sensitive. Bioavailability in beagle dogs is 7.47±0.65%, with higher absorption at acidic pH .
- Experimental Design : Use Caco-2 cell monolayers to measure bidirectional permeability (PappAB and PappBA). Validate transporter involvement via inhibitor studies (e.g., Ko143 for BCRP) .
Q. What mechanisms explain the differential effects of this compound on apoptosis in normal vs. cancer cells?
- Signaling Pathways : In HELF cells, it inhibits JNK and p38 MAPK phosphorylation, preventing apoptosis. In A549 cells, the lack of effect correlates with dysregulated Bcl-2/Bax ratios and caspase-9 activation .
- Experimental Validation : Combine Western blotting (for MAPKs, caspases) with siRNA knockdown of Nrf2 to confirm antioxidant pathway dependence .
Q. How do structural modifications (e.g., methylation) influence the bioactivity of morroniside derivatives?
- Structure-Activity Relationship (SAR) : Methylation at the 7-O position enhances metabolic stability compared to morroniside but reduces solubility. Computational modeling (e.g., molecular docking) predicts interactions with Nrf2 and MAPK pathways .
- Comparative Studies : Test analogs (e.g., 7-O-ethylmorroniside) in parallel to assess potency differences in ROS scavenging and anti-inflammatory assays .
Q. What contradictions exist in the literature regarding this compound’s therapeutic potential?
- Data Discrepancies : While it protects normal cells (HELF, GCs) from oxidative damage, it lacks efficacy in cancer models (A549). This suggests context-dependent mechanisms, necessitating rigorous controls for cell type and stressor concentration .
- Resolution Strategies : Use isogenic cell lines (e.g., CRISPR-edited Nrf2 knockouts) to isolate pathway contributions .
Methodological Considerations
Q. How should researchers design experiments to account for this compound’s low bioavailability?
- Dosing Strategies : Administer via intraperitoneal injection in rodent models to bypass gastrointestinal limitations. For oral studies, use nanoparticle encapsulation to enhance solubility and absorption .
- Analytical Validation : Employ LC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL to detect low plasma concentrations .
Q. What are the best practices for validating this compound’s purity in pharmacological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
